molecular formula C13H19ClINO B1398237 4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219979-15-3

4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1398237
CAS RN: 1219979-15-3
M. Wt: 367.65 g/mol
InChI Key: KRGHAWHGDGNZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS number 1219979-15-3 . It has a molecular formula of C13H19ClINO and a molecular weight of 367.65 g/mol.

Scientific Research Applications

Radiopaque Materials

Leachable-free radiopaque iodinated polymers, which incorporate 4-iodobenzyl groups, are developed as durable embolization materials visible through X-ray tomography. These materials are particularly useful in medical applications like endovascular embolization, offering improved visibility and stability compared to traditional liquid embolics (Agusti et al., 2015).

Chemical Synthesis and Molecular Studies

In chemical synthesis, homochiral α-dibenzylamino aldehydes, which may include derivatives of 4-iodobenzyl 3-piperidinylmethyl ether, are utilized to produce enantioenriched piperidinols. These compounds are significant for research in organic chemistry and drug development due to their unique structural properties (Andrés et al., 2007).

Embolization and Polymer Science

The application of iodobenzyl groups, as in 4-iodobenzyl 3-piperidinylmethyl ether, extends to the creation of novel polymers and materials for embolization procedures. These materials are designed to be resistant to hydrolysis, offering a significant improvement in the field of polymer science and medical applications (Wittig, 1980).

Coordination Polymers in Magnetic Studies

The compound is also relevant in the synthesis and study of coordination polymers, where it may be used in combination with various metal ions. This research is crucial for understanding magnetic properties and potential applications in material science (Ahmad et al., 2012).

Photodynamic Therapy and Imaging

4-Iodobenzyl derivatives have been studied for their potential in photodynamic therapy and imaging, particularly in tumor treatment and visualization. Such compounds offer a promising avenue for targeted cancer therapies and diagnostic techniques (Pandey et al., 2009).

Radiochemical Applications

The compound's derivatives have been explored in radiochemical applications, particularly as sigma-1 receptor ligands. This involves studies in nuclear chemistry and has potential implications in medical imaging and therapy (Sadeghzadeh et al., 2014).

properties

IUPAC Name

3-[(4-iodophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-13-5-3-11(4-6-13)9-16-10-12-2-1-7-15-8-12;/h3-6,12,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGHAWHGDGNZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 4
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Iodobenzyl 3-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.